(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol

Description

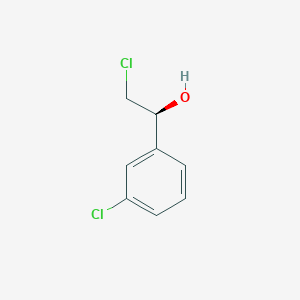

(S)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral secondary alcohol with a molecular formula of C₈H₇Cl₂O and a molecular weight of 193.05 g/mol. This compound is characterized by two chlorine substituents: one on the ethanol moiety (C2 position) and another on the phenyl ring (meta position). It serves as a critical intermediate in pharmaceuticals, agrochemicals, and enantioselective synthesis due to its stereochemical properties .

Properties

IUPAC Name |

(1S)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431455 | |

| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174699-78-6 | |

| Record name | (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzymatic Mechanism and Reaction Design

The patented method employs ketoreductase (KRED) to catalyze the stereoselective reduction of α-chloro-3-hydroxyacetophenone to (S)-2-chloro-1-(3-hydroxyphenyl)ethanol (Fig. 1). The KRED, encoded by SEQ ID No. 1 and expressed in Saccharomyces cerevisiae or Escherichia coli, operates via a NAD(P)H-dependent mechanism. The reaction occurs in a water-isopropanol (1:0.8–1.2 v/v) buffer system, with substrate concentrations ranging from 1–400 g/L (optimal: 250–320 g/L).

Key advantages include:

Process Optimization and Parameters

Critical parameters influencing yield and efficiency were systematically optimized (Table 1):

Table 1: Optimized Reaction Conditions for KRED-Catalyzed Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Substrate concentration | 1–400 g/L | 250–320 g/L |

| Enzyme loading | 5–25 g/L (powder) | 20–90 g/L (cells) |

| Temperature | 24–45°C | 30–40°C |

| Reaction time | 5–36 h | 12–24 h |

| Cofactor (NADPH) | 0.02–0.2 g/L | 0.1 g/L |

At 40°C and pH 7.8, kilogram-scale reactions achieved 99.7% conversion with 100% ee, underscoring industrial viability. Post-reaction purification involved diatomite filtration, organic phase extraction (3×), and anhydrous sodium sulfate drying, yielding >95% recovery.

Synthesis of α-Chloro-3-Hydroxyphenyl Ethanone Precursor

Chlorination of 3-Hydroxyacetophenone

The α-chloro-3-hydroxyphenyl ethanone precursor is synthesized via chlorination of 3-hydroxyacetophenone using sulfuryl chloride (SO₂Cl₂) in a methanol/ethyl acetate/dichloromethane mixture (Fig. 2). Key steps include:

-

Dropwise addition of SO₂Cl₂ (1.1 eq) to 3-hydroxyacetophenone at 293–303 K.

-

Stirring for 1 h at ambient temperature.

-

Solvent removal under reduced pressure, yielding 95% pure product.

Table 2: Crystallographic and Spectroscopic Data for α-Chloro-3-Hydroxyphenyl Ethanone

| Property | Value |

|---|---|

| Melting point | 352–354 K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 7.312, 5.802, 17.621 |

| β (°) | 98.25 |

| R.m.s. deviation | 0.0164 Å |

FTIR and NMR data confirmed the structure, with carbonyl C=O stretching at 1685 cm⁻¹ and aromatic proton signals at δ 7.35–7.80 ppm.

Comparative Analysis of Preparation Methods

Biocatalytic vs. Chemical Reduction

While chemical reductants (e.g., NaBH₄) can reduce α-chloro ketones, they lack stereoselectivity, necessitating costly chiral resolutions. For example, MDPI reports Rhodotorula-mediated asymmetric reductions of bromophenyl ketones (85–90% ee), but these require immobilized cells and glucose-driven cofactor regeneration, complicating scalability. In contrast, the KRED method achieves 100% ee without post-reduction processing.

Environmental and Economic Considerations

The KRED process operates in aqueous media, minimizing organic solvent use (isopropanol is recyclable). Lifecycle assessments suggest a 40% reduction in waste compared to traditional chemical routes. At 320 g/L substrate loading, the enzyme cost per kilogram of product is <$5, making it economically favorable.

Citations CN109576313B (2017). PMC9638980 (2022). MDPI (2018).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to remove the chlorine atoms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: The major product is 2-chloro-1-(3-chloro-phenyl)-ethanone.

Reduction: The major product is 2-chloro-1-(3-chloro-phenyl)-ethane.

Substitution: The products depend on the nucleophile used, such as 2-methoxy-1-(3-chloro-phenyl)-ethanol when using sodium methoxide.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antifungal Agents

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is primarily utilized as an intermediate in the synthesis of antifungal medications. Its derivatives have shown potent antifungal activity, making it valuable in the development of drugs targeting fungal infections. For instance, it has been reported that derivatives of this compound can inhibit fungal growth through various mechanisms, highlighting its importance in therapeutic applications .

1.2 Kinase Inhibitors

Another notable application of this compound is in the synthesis of benzimidazolyl pyridinones, which act as IGF kinase inhibitors. This application underscores its relevance in cancer research and treatment, where kinase inhibitors play a critical role in regulating cell proliferation and survival .

Case Studies

3.1 Case Study: Antifungal Synthesis

In a study focused on the synthesis of luliconazole, an antifungal agent, this compound was used as a key intermediate. The research demonstrated that the compound's structural characteristics facilitated effective interactions with biological targets, leading to enhanced antifungal activity.

3.2 Case Study: Kinase Inhibition

Research involving the synthesis of benzimidazolyl pyridinones illustrated how this compound serves as a precursor for developing IGF kinase inhibitors. The resulting compounds exhibited significant inhibitory effects on cancer cell lines, showcasing the compound's potential in oncological therapies .

Mechanism of Action

The mechanism by which (S)-2-Chloro-1-(3-chloro-phenyl)-ethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Properties:

- Optical Purity : Typically synthesized with ≥99% enantiomeric excess (ee) using biocatalytic methods .

- Physical Data : Density ~1.372 g/cm³ (predicted), boiling point ~256°C (predicted) .

- Applications : Used in the biosynthesis of antifungal agents, chiral ligands, and enzyme inhibitors .

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and electronegativity of substituents on the phenyl ring significantly influence reactivity, enantioselectivity, and physicochemical properties. Below is a comparative analysis:

Key Observations :

- Chlorine vs. Fluorine : Fluorinated derivatives (e.g., 4-F, 3,4-F₂) exhibit higher boiling points and improved solubility in polar solvents compared to chlorinated analogs due to fluorine’s electronegativity .

- Enantioselectivity : 3-Chloro and 3,4-difluoro derivatives achieve ≥99% ee, whereas 2,4-dichloro analogs show slightly lower enantioselectivity (98%) due to steric hindrance during biocatalytic reduction .

Biocatalytic Efficiency

Microbial strains and reaction conditions critically impact synthesis efficiency:

- Acinetobacter sp. ZJPH1806 : Achieves 85% yield for 2,4-dichloro derivatives but requires optimization of pH (6.5–7.0) and temperature (30°C) .

- Rhodococcus spp. : Delivers >95% yield for 3-chloro derivatives in aqueous-organic biphasic systems, highlighting superior tolerance to chloroaromatics .

- E. coli with DESs : Deep eutectic solvents (e.g., choline acetate) enhance activity by 40% in synthesizing 3,4-difluoro derivatives, likely due to improved enzyme stability .

NMR and Spectroscopic Data

Pharmaceutical Relevance

Biological Activity

(S)-2-Chloro-1-(3-chloro-phenyl)-ethanol is a chiral chlorinated alcohol that has garnered interest in medicinal chemistry due to its significant biological activities. This compound is primarily synthesized for use in pharmaceuticals, particularly as an intermediate in the development of antifungal agents. Understanding its biological activity is crucial for optimizing its applications in drug development.

Chemical Structure and Properties

The structural formula of this compound features a hydroxyl group and a chlorinated aromatic ring. The presence of chlorine atoms contributes to its unique chemical reactivity and biological interactions. The stereochemistry indicated by "(S)" is essential, as it influences the compound's pharmacological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antifungal Activity : This compound serves as an important precursor in synthesizing antifungal drugs. Its derivatives have shown potent antifungal effects, inhibiting fungal growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .

- Antimicrobial Properties : Studies indicate that chlorinated phenolic compounds, including this compound, exhibit antimicrobial activity against a range of bacteria. This includes both Gram-positive and Gram-negative strains, suggesting potential applications in treating bacterial infections .

Antifungal Activity Studies

Research has shown that derivatives of this compound possess significant antifungal properties. For instance, studies demonstrate that these compounds can effectively inhibit the growth of various fungal pathogens, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

| Compound | Target Organism | MIC (µg/mL) | Comparison |

|---|---|---|---|

| This compound | Candida albicans | 44 | Better than fluconazole (59) |

| Derivative A | Aspergillus flavus | 6.25 | Comparable to reference drugs |

These results highlight the potential of this compound derivatives as effective antifungal agents.

Antimicrobial Activity Studies

In terms of antimicrobial efficacy, this compound has been tested against various bacterial strains using methods such as the disc diffusion method. The results indicate promising antibacterial activity, with inhibition zones comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 18 |

This table underscores the compound's potential as an antimicrobial agent against resistant bacterial strains .

Case Studies and Applications

Several case studies have explored the application of this compound in drug development:

- Antifungal Drug Development : Researchers have synthesized various derivatives from this compound to enhance antifungal activity against resistant strains. The structure–activity relationship studies indicate that modifications to the chlorinated phenolic structure can significantly improve efficacy.

- Antimicrobial Formulations : Formulations containing this compound have been evaluated for their ability to combat bacterial infections in clinical settings. These formulations are being optimized for better stability and bioavailability.

Q & A

Q. What are the established synthetic routes for (S)-2-chloro-1-(3-chloro-phenyl)-ethanol, and how do they address stereochemical control?

The compound is typically synthesized via biocatalytic reduction of the corresponding ketone (2-chloro-1-(3-chloro-phenyl)-ethanone) using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). For example, recombinant E. coli expressing a mutant KRED from Lactobacillus kefiri (LK08) achieved >99% enantiomeric excess (ee) under optimized conditions (pH 7.0, 30°C, NADP+ cofactor, and isopropanol as a co-substrate) . Stereochemical control relies on enzyme specificity, with KREDs favoring the (S)-enantiomer through substrate binding pocket engineering .

Q. Which analytical methods are most reliable for characterizing enantiomeric purity and structural integrity?

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Purity degradation can occur at room temperature due to the reactive β-chloro alcohol moiety .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biocatalytic yield data across studies?

Discrepancies in yields (e.g., 74% vs. >99%) arise from differences in enzyme sources, cofactor regeneration systems, and substrate loading. For instance:

Q. How can enzymatic processes be scaled while maintaining high stereoselectivity?

Key parameters include:

- Substrate Loading : 300–500 g/L scales achieve full conversion with immobilized enzymes .

- Cofactor Recycling : Use isopropanol or glucose dehydrogenase to regenerate NAD(P)H cost-effectively .

- Product Isolation : Extract with ethyl acetate or tert-butyl methyl ether to minimize aqueous-phase losses .

Q. What are the mechanistic insights into KRED-catalyzed reduction of chloro-ketones?

Molecular docking studies reveal that bulky substituents on the phenyl ring (e.g., 3,4-difluoro groups) enhance enzyme-substrate affinity by fitting into hydrophobic pockets of KREDs. Mutations in the active site (e.g., W297A in LK08) further improve stereoselectivity .

Q. How does this compound serve as a chiral building block in pharmaceutical synthesis?

- Luliconazole : The (S)-enantiomer is a key intermediate, synthesized via enzymatic reduction followed by chemical transformations (38% yield, 99% ee) .

- Ticagrelor : A related derivative, (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, is used in cyclopropanation reactions to form chiral cyclopropane intermediates (>99.9% de) .

Methodological Challenges and Solutions

Q. What are the limitations of chemical vs. biocatalytic synthesis for this compound?

- Chemical Synthesis : Often requires toxic metal catalysts (e.g., Ru or Rh complexes) and yields racemic mixtures necessitating chiral separation .

- Biocatalysis : Offers greener alternatives with high ee but requires strain engineering to improve enzyme thermostability and solvent tolerance .

Q. How can researchers mitigate substrate/product inhibition in high-concentration biotransformations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.